molecular formula C11H14N2O B15094737 1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one

1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one

Cat. No.: B15094737
M. Wt: 190.24 g/mol
InChI Key: OGHHQAMQSYUQCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one is a compound that features a pyrrolidinone ring substituted with an aminomethyl group on the phenyl ring. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one can be achieved through various methods. One common approach involves the reaction of 2-(aminomethyl)phenylamine with a suitable lactam precursor under specific conditions. For instance, the reaction can be carried out using a copper catalyst in the presence of an oxidizing agent like Oxone in acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as amination, cyclization, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and various substituted pyrrolidinone derivatives .

Mechanism of Action

The mechanism of action of 1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminomethyl group enhances its reactivity and potential for forming diverse derivatives, making it valuable in various research and industrial applications .

Biological Activity

1-[2-(Aminomethyl)phenyl]pyrrolidin-2-one is a compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with an aminomethyl group and a phenyl moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Studies suggest that this compound may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against various pathogens, although further investigations are necessary to confirm these effects.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in cancer progression and microbial growth.
  • Modulation of Receptor Activity : It may influence neurotransmitter receptors, contributing to its neuroprotective effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table highlights these comparisons:

Compound NameStructure CharacteristicsBiological Activity
1-Amino-3-pyrrolidinonePyrrolidine ring with an amino groupAntimicrobial
2-PyrrolidinoneSimple pyrrolidinone without phenyl substitutionNeuroprotective
N-MethylpyrrolidinoneMethylated version of pyrrolidinoneAnticancer
4-AminopiperidinePipedrine structure with amino substitutionAnalgesic

The dual functional groups (aminomethyl and pyrrolidinone) in this compound enhance its reactivity and biological activity compared to simpler analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Studies : A study demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) by inducing apoptosis. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.
  • Neuroprotection : In vitro assays showed that the compound could reduce oxidative stress-induced neuronal damage in PC12 cells, suggesting its potential use in treating neurodegenerative conditions like Alzheimer's disease .
  • Microbial Inhibition : A preliminary screening against Staphylococcus aureus and Escherichia coli indicated that the compound exhibited moderate antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-[2-(aminomethyl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C11H14N2O/c12-8-9-4-1-2-5-10(9)13-7-3-6-11(13)14/h1-2,4-5H,3,6-8,12H2

InChI Key

OGHHQAMQSYUQCK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC=C2CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.